Compound Description: Pramipexole is a dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. It acts by stimulating dopamine receptors in the brain, particularly the D2 and D3 subtypes. []
Relevance: While not structurally analogous to trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride, Pramipexole's study in the context of food restriction provides valuable insights into dopamine receptor function. This research highlights the capacity of food restriction to sensitize dopamine D2 receptor-mediated effects, such as those induced by Pramipexole. [] The study focuses on the influence of food restriction on D2 and D3 receptor function, utilizing Pramipexole's pharmacological profile to assess these receptors' responses in different feeding states. This research is relevant as it explores the broader impact of environmental factors on dopaminergic systems, a field relevant to understanding potential therapeutic interventions for conditions involving dopamine dysregulation.
Compound Description: L741,626 is a selective dopamine D2 receptor antagonist. It binds to D2 receptors, blocking the actions of dopamine. []
Relevance: Although not structurally similar to trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride, L741,626's use in studying the effects of food restriction on dopaminergic systems provides insights into potential receptor interactions. The research demonstrated that L741,626 could recover Pramipexole-induced yawning in food-restricted rats to the levels observed in free-fed rats. [] This suggests that the enhanced yawning response to Pramipexole, observed in food-restricted animals, is mediated by increased D2 receptor activity, which L741,626 can effectively block.
Compound Description: PG01037 is a selective dopamine D3 receptor antagonist. This compound binds with high affinity to the D3 receptor, blocking its activation by dopamine. []
Relevance: Although not structurally similar to trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride, PG01037 is relevant due to its use in dissecting dopamine receptor subtype-specific effects. The research showed that PG01037, unlike L741,626, did not affect Pramipexole-induced yawning in food-restricted rats, but suppressed yawning and penile erection when administered alone. [] These findings, along with those of L741,626, suggest that food restriction selectively enhances D2 receptor-mediated effects without affecting D3 receptor function.
Compound Description: U46619 is a thromboxane A2 mimetic, meaning it mimics the actions of thromboxane A2, a potent vasoconstrictor and platelet aggregator. It activates thromboxane A2 receptors, leading to the contraction of smooth muscle cells in blood vessels. []
Relevance: While U46619 is not structurally similar to trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride, it is relevant due to its use in studying the effects of Rho kinase inhibitors on vascular tone. Rho kinase inhibitors, like fasudil, have been shown to effectively inhibit U46619-induced contractions in rat aorta. [] This suggests that Rho kinase plays a significant role in mediating the vasoconstrictor effects of U46619.
Compound Description: Y-27632 is a selective inhibitor of Rho-associated protein kinases (ROCKs). ROCKs play a crucial role in regulating a wide range of cellular processes, including smooth muscle contraction, cell migration, and apoptosis. Y-27632 inhibits ROCK activity by competing with ATP for binding to the catalytic site of the kinase. []
Relevance: While not structurally analogous to trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride, Y-27632 serves as a tool to investigate the role of Rho kinase in vascular responses. Research shows that Y-27632, like other Rho kinase inhibitors, potently decreases pulmonary arterial pressure, especially when pulmonary vascular resistance is elevated, indicating a role for Rho kinase in regulating vascular tone. [] This suggests a potential therapeutic target for pulmonary hypertension.
Compound Description: Fasudil is a Rho kinase inhibitor used clinically to treat cerebral vasospasm. It inhibits Rho kinase activity by selectively binding to its catalytic domain. This inhibition leads to vasodilation and reduced smooth muscle contraction, making it beneficial in treating conditions characterized by excessive vasoconstriction. []
Relevance: Although not structurally similar to trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride, Fasudil, as a Rho kinase inhibitor, provides valuable pharmacological context. Research demonstrates that Fasudil, similar to Y-27632, reduces endothelium-dependent contractions in rat aorta, primarily due to its direct effect on vascular smooth muscle cells. [] These findings highlight the crucial role of Rho kinase in mediating endothelium-dependent contractions and suggest that targeting this pathway with inhibitors like Fasudil might have therapeutic implications for conditions associated with vascular dysfunction.
Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor. It exhibits a long duration of action and demonstrates a higher potency in decreasing pulmonary arterial pressure compared to other Rho kinase inhibitors. []
Relevance: Although not structurally similar to trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride, SB-772077-B's classification as a Rho kinase inhibitor makes it relevant in the context of this compound summary. The research highlights the therapeutic potential of SB-772077-B, suggesting its efficacy in treating pulmonary hypertension due to its potent and long-lasting pulmonary vasodilatory effects. [] Its effectiveness in reducing pulmonary arterial pressure, even when pulmonary vascular resistance is elevated, underlines the important role of Rho kinase in regulating vascular tone and positions SB-772077-B as a potential therapeutic agent for pulmonary hypertension and other related disorders.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.